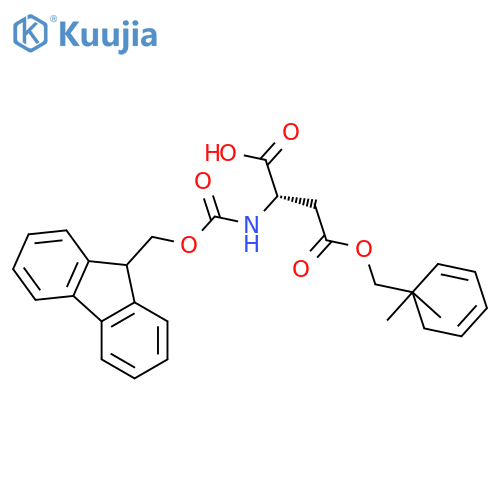

Cas no 200336-86-3 (Fmoc-Asp(2-phenylisopropyl ester)-OH)

200336-86-3 structure

商品名:Fmoc-Asp(2-phenylisopropyl ester)-OH

Fmoc-Asp(2-phenylisopropyl ester)-OH 化学的及び物理的性質

名前と識別子

-

- Fmoc-Asp(2-phenylisopropyl ester)-OH

- FMOC-ASP(O-2-PHIPR)-OH

- FMOC-ASP(OPIS)-OH

- Fmoc-L-Asp(PP)-OH

- FMOC-ASP(2-PHENYLISOPROPYLOXY)-OH

- FMoc-Asp(OPp)-OH

- FMOC-ASP[BZL(ME2)]-OH

- FMOC-ASPARTIC ACID(2-PHENYLISOPROPYL ESTER)

- L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester

- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-((2-phenylpropan-2-yl)oxy)butanoic acid

- Fmoc-L-aspartic acid beta-2-phenylisopropyl ester

- BS-21945

- 200336-86-3

- Fmoc-L-Asp(O-2-PhiPr)-OH

- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid

- S-200336-86-3

- CS-0101000

- N-Fmoc-L-aspartic acid 4-(2-phenyl-2-propyl) ester

- Fmoc-L-Asp(2-phenylisopropyloxy)-OH

- AKOS025396538

- J-012960

- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid

- SCHEMBL15083398

- MEAHCBOPNIDLFH-DEOSSOPVSA-N

- (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-OXO-4-[(2-PHENYLPROPAN-2-YL)OXY]BUTANOIC ACID

- MFCD00237012

- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid beta-(2-phenylisopropyl ester) (Fmoc-L-Asp(PP)-OH)

- Fmoc-Asp(OPp)-OH;Fmoc-Asp(O-2-PhiPr)-OH

-

- MDL: F182541

- インチ: InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/t24-/m0/s1

- InChIKey: MEAHCBOPNIDLFH-DEOSSOPVSA-N

- ほほえんだ: CC(C1=CC=CC=C1)(OC(C[C@H](NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O)C(O)=O)=O)C

計算された属性

- せいみつぶんしりょう: 473.183838g/mol

- ひょうめんでんか: 0

- XLogP3: 4.6

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 回転可能化学結合数: 10

- どういたいしつりょう: 473.183838g/mol

- 単一同位体質量: 473.183838g/mol

- 水素結合トポロジー分子極性表面積: 102Ų

- 重原子数: 35

- 複雑さ: 739

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 687.3±55.0 °C at 760 mmHg

- フラッシュポイント: 369.4±31.5 °C

- PSA: 101.93000

- LogP: 5.23780

- じょうきあつ: 0.0±2.2 mmHg at 25°C

Fmoc-Asp(2-phenylisopropyl ester)-OH セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Fmoc-Asp(2-phenylisopropyl ester)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB291513-1 g |

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid beta-(2-phenylisopropyl ester) |

200336-86-3 | 1g |

€252.50 | 2022-06-11 | ||

| Apollo Scientific | OR36471-5g |

Fmoc-Asp(O-2-PhiPr)-OH |

200336-86-3 | 5g |

£1133.00 | 2025-02-20 | ||

| TRC | F604235-250mg |

Fmoc-asp(2-phenylisopropyl ester)-oh |

200336-86-3 | 250mg |

$196.00 | 2023-05-18 | ||

| Chemenu | CM294930-100mg |

Fmoc-Asp(2-phenylisopropyl ester)-OH |

200336-86-3 | 97% | 100mg |

$184 | 2022-09-01 | |

| Chemenu | CM294930-500mg |

Fmoc-Asp(2-phenylisopropyl ester)-OH |

200336-86-3 | 97% | 500mg |

$414 | 2022-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F182541-5g |

Fmoc-Asp(2-phenylisopropyl ester)-OH |

200336-86-3 | 99% | 5g |

¥8699.90 | 2023-09-02 | |

| Chemenu | CM294930-5g |

Fmoc-Asp(2-phenylisopropyl ester)-OH |

200336-86-3 | 97% | 5g |

$*** | 2023-03-30 | |

| Chemenu | CM294930-1g |

Fmoc-Asp(2-phenylisopropyl ester)-OH |

200336-86-3 | 97% | 1g |

$685 | 2022-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F182541-100mg |

Fmoc-Asp(2-phenylisopropyl ester)-OH |

200336-86-3 | 99% | 100mg |

¥449.90 | 2023-09-02 | |

| Ambeed | A227790-250mg |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-((2-phenylpropan-2-yl)oxy)butanoic acid |

200336-86-3 | 97% | 250mg |

$110.0 | 2025-03-04 |

Fmoc-Asp(2-phenylisopropyl ester)-OH 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

推奨される供給者

Amadis Chemical Company Limited

(CAS:200336-86-3)Fmoc-Asp(2-phenylisopropyl ester)-OH

清らかである:99%/99%

はかる:1g/5g

価格 ($):184.0/685.0